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Compound of Interest

Compound Name: 2-Aminobenzenesulfonamide

Cat. No.: B1663422

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and relevant experimental methodologies for 2-Aminobenzenesulfonamide (also known as
Orthanilamide). This document is intended to serve as a valuable resource for professionals in
research and drug development, offering detailed data, experimental protocols, and
visualizations of its mechanism of action.

Chemical Identity and Structure

2-Aminobenzenesulfonamide is an organic compound containing both an amine and a
sulfonamide functional group attached to a benzene ring at positions 1 and 2, respectively. It is
a key building block in the synthesis of various pharmaceuticals, particularly sulfa drugs, and is
utilized in the dye industry.[1]

Table 1: Chemical Identifiers
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Identifier Value
IUPAC Name 2-aminobenzene-1-sulfonamide[2]
Orthanilamide, o-Aminobenzenesulfonamide, o-
Synonyms o
Sulfanilamide[1][3]
CAS Number 3306-62-5[4]
Molecular Formula CeHsN202S[5]
Molecular Weight 172.20 g/mol [4][5]
SMILES NclccceclS(N)(=0)=0[4]
inchi 1S/C6H8N202S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-
n
4H,7H2,(H2,8,9,10)[4]
InChiKey YAZSBRQTAHVVGE-UHFFFAQYSA-N[4][5]

Physicochemical Properties

The physicochemical properties of 2-Aminobenzenesulfonamide are crucial for its handling,

formulation, and biological activity.

Table 2: Physicochemical Data
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Property Value
White to pale cream or dark beige to yellow
Appearance .
crystalline powder or crystals.[1][5][6]
Melting Point 155-157 °C[4][6]
Boiling Point Data not available
Freely soluble in water, glacial acetic acid, ethyl
B alcohol, acetone, and methanol; insoluble in
Solubility N o N
benzene.[6] Specific quantitative solubility data
is not readily available.
The sulfonamide group is weakly acidic.[7] A
specific experimental pKa value for 2-
K Aminobenzenesulfonamide is not readily
pKa

available in the literature, though theoretical
models for primary benzene sulfonamide
derivatives exist.[3][8][9]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 2-

Aminobenzenesulfonamide.

Table 3: Spectroscopic Data Summary

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC444477/
https://www.researchgate.net/publication/6663403_A_rapid_assay_for_dihydropteroate_synthase_activity_suitable_for_identification_of_inhibitors
https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://www.researchgate.net/figure/The-pK-a-values-of-the-sulfonamides-studied_tbl1_8327195
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc01818b
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c7412fee301c932ec78bdf/original/experiment-stands-corrected-accurate-prediction-of-the-aqueous-p-ka-values-of-sulfonamide-drugs-using-equilibrium-bond-lengths.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6601425/
https://www.benchchem.com/product/b1663422?utm_src=pdf-body
https://www.benchchem.com/product/b1663422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Technique Key Features and Observed Peaks

- N-H stretching (primary aromatic amine):
3459-3338 cm~1 (two strong bands)[6] - N-H
bending (primary aromatic amine): 1639-1635
cm~1[6] - N-H stretching (sulfonamide): 3349-
3144 cm~16] - SO2 asymmetric and symmetric
stretching: ~1320-1310 cm~t and ~1155-1143
cm~1 respectively[6] - S-N stretching: 914-895

cm~16]

Infrared (IR) Spectroscopy

- Aromatic protons: ~6.51-7.70 ppm[6] - Primary
amine (-NH2) protons: ~5.92-5.97 ppm (singlet)
[6] - Sulfonamide (-SOz2NH-) proton: ~8.78-
10.15 ppm (singlet)[6]

1H NMR Spectroscopy

13C NMR Spectroscopy - Aromatic carbons: ~111.83-160.11 ppm[6]

- Common fragmentation pathway for aromatic
M Spect try (MS) sulfonamides involves the loss of SOz (64 Da).
ass Spectrometr
P Y [10] Other potential fragmentations include

cleavage of the S-N and C-N bonds.[11]

Mechanism of Action: Inhibition of Dihydropteroate
Synthase

2-Aminobenzenesulfonamide and other sulfonamides act as antibacterial agents by
competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is
crucial in the bacterial folate synthesis pathway, which is essential for the production of nucleic
acids and certain amino acids. Since humans obtain folate from their diet and do not possess
the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[2]
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Diagram 1: Dihydropteroate Synthase (DHPS) Inhibition Pathway by 2-
Aminobenzenesulfonamide.

Experimental Protocols

The following sections outline general methodologies for the synthesis, analysis, and biological
evaluation of 2-Aminobenzenesulfonamide.

Synthesis Protocol

A common method for the synthesis of 2-Aminobenzenesulfonamide is the reduction of 2-
nitrobenzenesulfonamide.

General Procedure for the synthesis of o-aminobenzenesulfonamide from 2-
nitrobenzenesulfonamide:

o Dissolve 2-nitrobenzenesulfonamide in methanol in the presence of a Pd/C catalyst (10%
w/w) to create a solution with a mass concentration of 10%.

o Carry out the hydrogenation reaction at 60°C under a hydrogen pressure of 50 psi.

» Continue the reaction overnight.
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 After the reaction is complete, remove the catalyst by filtration.

» Concentrate the filtrate to yield the off-white solid product, o-aminobenzenesulfonamide.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

While a specific protocol for 2-Aminobenzenesulfonamide is not detailed in the provided
results, a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of similar
sulfonamides can be adapted.

e Column: A C8 or C18 column, such as a YMC-Triart C8 (250x4.6 mm, 5 um), is often
suitable.[12][13]

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid
or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically
used.[12][14]

» Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[12]
o Detection: UV detection at a wavelength around 265 nm is appropriate for sulfonamides.[12]

« Injection Volume: Typically in the range of 5-20 pL.[12]

Column Temperature: Maintained at a constant temperature, for example, 25 °C.[12]
NMR Spectroscopy Sample Preparation

¢ Weigh approximately 5-25 mg of the 2-Aminobenzenesulfonamide sample for 1H NMR,
and 50-100 mg for 3C NMR.

o Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-des, CDCI3) to a depth of at
least 4.5 cmin a5 mm NMR tube.

o Ensure the sample is fully dissolved and the solution is free of any solid particles. Filtration
through a small plug of glass wool in a Pasteur pipette may be necessary.
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e Cap the NMR tube and ensure it is properly labeled before placing it in the spectrometer.

Biological Assay Protocol

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory activity of 2-Aminobenzenesulfonamide against DHPS.
A coupled enzymatic spectrophotometric assay is a common approach.

o Reaction Mixture: Prepare a reaction mixture containing the DHPS enzyme, its substrates
(p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and a
coupling enzyme system (e.g., dihydrofolate reductase) with its cofactor (NADPH).

« Inhibitor Addition: Add varying concentrations of 2-Aminobenzenesulfonamide to the
reaction mixture.

e Initiation and Monitoring: Initiate the enzymatic reaction and monitor the decrease in
absorbance at 340 nm, which corresponds to the oxidation of NADPH.

» Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to
calculate inhibitory parameters such as the I1Cso (the concentration of inhibitor that causes
50% inhibition of the enzyme activity).

Logical Workflow for Compound Analysis and
Evaluation

The following diagram illustrates a typical workflow for the comprehensive analysis and
biological evaluation of a compound like 2-Aminobenzenesulfonamide.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1663422?utm_src=pdf-body
https://www.benchchem.com/product/b1663422?utm_src=pdf-body
https://www.benchchem.com/product/b1663422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

Chemical Synthesis

'

Purification (e.g., Recrystallization)

Structural Charactdrization

LA gaef§85°°py IR Spectroscopy Mass Spectrometry Purity Analysis (e.g., HPLC)

Biological'Evaluation

Enzyme Inhibition Assay (DHPS)

Antimicrobial Activity (MIC determination)

Click to download full resolution via product page

Diagram 2: General Experimental Workflow for 2-Aminobenzenesulfonamide Analysis.

Conclusion

2-Aminobenzenesulfonamide is a compound of significant interest in medicinal chemistry and
other industrial applications. This guide has provided a detailed summary of its chemical and
physical properties, spectroscopic data, and its primary mechanism of action as a competitive
inhibitor of dihydropteroate synthase. The outlined experimental protocols offer a foundation for
the synthesis, analysis, and biological evaluation of this and similar sulfonamide compounds.
Further research to determine precise quantitative solubility and pKa values would be
beneficial for a more complete understanding of this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-
Aminobenzenesulfonamide: Chemical Properties and Structure]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1663422#2-
aminobenzenesulfonamide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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